molecular formula C14H5Br9 B13860640 1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene CAS No. 138144-04-4

1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene

Cat. No.: B13860640
CAS No.: 138144-04-4
M. Wt: 892.3 g/mol
InChI Key: XNPJNISOXKQOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene is a highly brominated organic compound. It is characterized by the presence of multiple bromine atoms attached to a benzene ring, making it a member of the polybrominated aromatic compounds. These compounds are known for their flame-retardant properties and are often used in various industrial applications to enhance fire resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene typically involves the bromination of precursor aromatic compounds. The process generally includes the following steps:

    Bromination of Toluene: The initial step involves the bromination of toluene to form pentabromotoluene.

    Formation of the Target Compound: The pentabromotoluene is then further reacted with 2,3,4,5-tetrabromophenyl ethyl bromide under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated derivatives of the original compound .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5Br9/c15-6-3-4(7(16)11(20)10(6)19)1-2-5-8(17)12(21)14(23)13(22)9(5)18/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPJNISOXKQOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)CCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5Br9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634483
Record name 1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

892.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138144-04-4
Record name 1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.